Cas no 2229496-16-4 (2-fluoro-4-(2-sulfanylethyl)phenol)

2-fluoro-4-(2-sulfanylethyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-fluoro-4-(2-sulfanylethyl)phenol
- EN300-1792548
- 2229496-16-4
-
- インチ: 1S/C8H9FOS/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,10-11H,3-4H2
- InChIKey: NLLJGVSPGBZRDO-UHFFFAOYSA-N
- SMILES: SCCC1C=CC(=C(C=1)F)O
計算された属性
- 精确分子量: 172.03581424g/mol
- 同位素质量: 172.03581424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 21.2Ų
2-fluoro-4-(2-sulfanylethyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1792548-0.5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1792548-5.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 5g |
$2816.0 | 2023-06-03 | ||
Enamine | EN300-1792548-1.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 1g |
$971.0 | 2023-06-03 | ||
Enamine | EN300-1792548-10.0g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 10g |
$4176.0 | 2023-06-03 | ||
Enamine | EN300-1792548-0.25g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1792548-2.5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1792548-0.05g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1792548-1g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1792548-10g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 10g |
$4176.0 | 2023-09-19 | ||
Enamine | EN300-1792548-5g |
2-fluoro-4-(2-sulfanylethyl)phenol |
2229496-16-4 | 5g |
$2816.0 | 2023-09-19 |
2-fluoro-4-(2-sulfanylethyl)phenol 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2-fluoro-4-(2-sulfanylethyl)phenolに関する追加情報
Professional Introduction to 2-Fluoro-4-(2-sulfanylethyl)phenol (CAS No. 2229496-16-4)
2-Fluoro-4-(2-sulfanylethyl)phenol, identified by the CAS number 2229496-16-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both a fluorine atom and a sulfanylethyl group in its molecular structure imparts distinct chemical and biological characteristics, making it a valuable candidate for further research and exploration.
The molecular structure of 2-fluoro-4-(2-sulfanylethyl)phenol consists of a benzene ring substituted with a fluorine atom at the 2-position and a 2-sulfanylethyl group at the 4-position. This arrangement contributes to its reactivity and interaction with biological targets, which is crucial for its potential use in medicinal chemistry. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a pivotal role in modulating the compound's pharmacokinetic properties. Meanwhile, the sulfanylethyl group introduces polarity and hydrogen bonding capabilities, which can influence its solubility and bioavailability.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their wide-ranging applications in pharmaceuticals. The introduction of fluorine into aromatic rings has been shown to improve the pharmacological activity of various drugs by enhancing their lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, fluoroaromatic compounds have been successfully utilized in the development of antiviral, anticancer, and anti-inflammatory agents. The compound 2-fluoro-4-(2-sulfanylethyl)phenol is no exception and holds promise as a versatile intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of 2-fluoro-4-(2-sulfanylethyl)phenol is its potential as a building block for more complex molecules. Its structural features allow for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization often requires subtle modifications to enhance efficacy and minimize side effects. The sulfanylethyl group, in particular, provides a handle for further chemical manipulation, such as coupling reactions or derivatization into other pharmacophores.
Recent studies have begun to explore the biological activity of 2-fluoro-4-(2-sulfanylethyl)phenol and its derivatives. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For example, derivatives of this compound have shown potential in inhibiting kinases involved in cancer progression or enzymes associated with inflammatory diseases. These findings underscore the importance of continued investigation into the pharmacological properties of this class of compounds.
The synthesis of 2-fluoro-4-(2-sulfanylethyl)phenol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution, are often employed to achieve high yields and purity. The presence of both fluorine and sulfanylethyl groups necessitates careful optimization to ensure regioselectivity and minimize unwanted side products. Despite these challenges, the synthetic pathways developed for this compound serve as valuable tools for researchers aiming to explore related molecules.
The role of computational chemistry in studying 2-fluoro-4-(2-sulfanylethyl)phenol cannot be overstated. Molecular modeling techniques provide insights into the compound's interactions with biological targets at an atomic level. By simulating these interactions, researchers can predict binding affinities, identify potential lead compounds, and optimize drug design strategies. These computational approaches complement experimental work by offering rapid screening capabilities and theoretical frameworks for understanding complex biochemical processes.
In conclusion, 2-fluoro-4-(2-sulfanylethyl)phenol (CAS No. 2229496-16-4) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a fluorine atom and sulfanylethyl group makes it an attractive intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development efforts worldwide.
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